molecular formula C15H21NO3 B10906173 4-{4-[Bis(2-hydroxyethyl)amino]phenyl}-2-methylbut-3-yn-2-ol

4-{4-[Bis(2-hydroxyethyl)amino]phenyl}-2-methylbut-3-yn-2-ol

Cat. No.: B10906173
M. Wt: 263.33 g/mol
InChI Key: VHNXFYVYEYCEBP-UHFFFAOYSA-N
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Description

4-{4-[Bis(2-hydroxyethyl)amino]phenyl}-2-methylbut-3-yn-2-ol is a complex organic compound with a unique structure that includes both hydroxyl and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[Bis(2-hydroxyethyl)amino]phenyl}-2-methylbut-3-yn-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-[Bis(2-hydroxyethyl)amino]phenyl derivatives with appropriate alkynes under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-{4-[Bis(2-hydroxyethyl)amino]phenyl}-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-{4-[Bis(2-hydroxyethyl)amino]phenyl}-2-methylbut-3-yn-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{4-[Bis(2-hydroxyethyl)amino]phenyl}-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[Bis(2-hydroxyethyl)amino]phenyl derivatives: These compounds share similar functional groups and structural features.

    2-methylbut-3-yn-2-ol derivatives: Compounds with similar alkyne and hydroxyl groups.

Uniqueness

4-{4-[Bis(2-hydroxyethyl)amino]phenyl}-2-methylbut-3-yn-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

4-[4-[bis(2-hydroxyethyl)amino]phenyl]-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C15H21NO3/c1-15(2,19)8-7-13-3-5-14(6-4-13)16(9-11-17)10-12-18/h3-6,17-19H,9-12H2,1-2H3

InChI Key

VHNXFYVYEYCEBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)N(CCO)CCO)O

Origin of Product

United States

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